methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
Description
Methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its core structure comprises an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene scaffold, integrating oxygen and nitrogen atoms into the ring system. Key substituents include a 3-fluorophenyl group at position 10, a methyl group at position 9, and a methyl ester at position 4.
These analogs often serve as frameworks for pharmaceutical or materials science research, where substituent modifications critically modulate properties such as solubility, stability, and bioactivity.
Properties
IUPAC Name |
methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-19-10-15(14-8-11(17(23)25-2)6-7-16(14)26-19)21-18(24)22(19)13-5-3-4-12(20)9-13/h3-9,15H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYVFYDGKVJNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that this compound exhibits selective binding to Polo-like kinase 1 (PLK1), an essential regulator in cell division and mitosis. PLK1 is often overexpressed in various cancers, making it a target for therapeutic intervention. Studies have shown that compounds similar to methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can inhibit PLK1 activity and induce apoptosis in cancer cells .
1.2 Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various bacterial strains. Its structural characteristics suggest potential effectiveness against resistant strains due to its unique mechanism of action that disrupts bacterial cell wall synthesis .
Biochemical Research
2.1 Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies to explore its effects on specific metabolic pathways. For instance, it has shown promise in inhibiting enzymes involved in the biosynthesis of nucleotides, which is crucial for DNA replication and repair processes .
2.2 Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies provide insights into its potential as a lead compound for drug development by identifying key interactions at the molecular level .
Case Studies
Mechanism of Action
The mechanism of action of methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the oxadiazocine core could modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Derivatives
Key Differences and Implications
The 4-methoxyphenyl group in provides electron-donating properties, which could alter binding affinities in biological systems.
Position 11 Functional Groups :
- The 11-oxo group in the target compound participates in hydrogen bonding as an acceptor, whereas the 11-thione in may engage in weaker van der Waals interactions due to sulfur’s lower electronegativity.
Ester vs. Thione/Carboxylate Groups :
- The methyl carboxylate at position 4 in the target compound improves aqueous solubility relative to the chloro substituent in or the dicarboxylate in , which may exhibit higher polarity but reduced membrane permeability.
Research Findings and Implications
While empirical data on the target compound’s specific applications are scarce, insights from analogous structures suggest:
- Fluorine’s Role : The 3-fluorophenyl group likely enhances stability against oxidative metabolism, a feature leveraged in drug design to prolong half-life .
- Crystallographic Relevance : Structural determination of such complex systems relies heavily on tools like SHELX, which has been pivotal in resolving heterocyclic frameworks .
- Functional Group Trade-offs : The oxo group’s hydrogen-bonding capacity may favor target engagement in enzymatic contexts, whereas thione derivatives (e.g., ) might prioritize hydrophobic interactions.
Further studies are needed to validate these hypotheses, particularly crystallographic analyses and comparative bioactivity assays.
Biological Activity
Methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by the presence of a fluorophenyl group, methyl groups, and diazatricyclic components. Its molecular formula is with a molecular weight of approximately 324.33 g/mol.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₂N₂O₄ |
| Molecular Weight | 324.33 g/mol |
| IUPAC Name | This compound |
Antiviral and Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit antiviral and antimicrobial activities. The presence of the fluorophenyl group may enhance interaction with viral proteins or bacterial cell walls, leading to increased efficacy against pathogens.
The proposed mechanism of action involves binding to specific molecular targets such as enzymes or receptors in microbial cells or viral particles. This interaction can inhibit critical biological pathways necessary for the survival or replication of these organisms.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity and interference with metabolic pathways.
- Antiviral Efficacy : In vitro studies showed that similar diazatricyclic compounds inhibited viral replication in cell cultures infected with influenza virus. The inhibition was dose-dependent, suggesting potential for therapeutic application in viral infections.
- Toxicological Assessment : Preliminary toxicological evaluations indicated that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Further studies are necessary to determine the therapeutic index and safety profile.
Research Applications
The compound's unique structure makes it a candidate for:
- Drug Development : It can serve as a lead compound for synthesizing new antiviral or antibacterial agents.
- Biochemical Research : Understanding its interaction with biological targets can provide insights into drug design and development.
Q & A
Basic: What synthetic strategies are recommended for preparing this tricyclic compound?
Methodological Answer:
The synthesis of complex tricyclic systems like this compound often employs palladium-catalyzed reductive cyclization, leveraging nitroarenes or nitroalkenes as precursors. A proposed route involves:
- Catalytic system : Pd(OAc)₂ with ligands like Xantphos or BINAP to stabilize intermediates .
- CO surrogates : Formic acid derivatives (e.g., HCO₂H or HCO₂Na) to generate CO in situ for reductive steps .
- Cyclization conditions : Optimize temperature (80–120°C) and solvent polarity (DMF or toluene) to favor intramolecular coupling .
Yield improvements (≥60%) are achievable by controlling stoichiometry and catalyst loading (5–10 mol%). Validate intermediates via LC-MS and IR spectroscopy.
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (bond lengths/angles) require:
- Multi-technique validation : Cross-reference ¹H/¹³C NMR with DEPT-135 and HSQC to confirm proton-carbon connectivity. Compare with X-ray-derived metrics (e.g., bond lengths ±0.01 Å, angles ±2°) .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G**) to predict NMR shifts and optimize geometry. Deviations >5% may indicate conformational flexibility or crystal-packing effects .
- Dynamic NMR : Probe temperature-dependent spectra to detect hindered rotation in fluorophenyl groups, which may explain splitting anomalies .
Basic: What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolve the tricyclic core and substituent orientations. Key metrics include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ±1 ppm accuracy).
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
Advanced: How does the 3-fluorophenyl group influence electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing effect : Fluorine increases electrophilicity at the adjacent carbon, impacting cyclization kinetics. Monitor via Hammett σₚ constants (σₚ = 0.06 for meta-F) .
- Steric effects : Meta-substitution minimizes steric clash during Pd-mediated coupling vs. ortho/para analogs .
- Spectroscopic impact : ¹⁹F NMR (δ ~ -110 ppm in CDCl₃) quantifies electronic environment. Compare with DFT-predicted chemical shifts .
Basic: What purification methods ensure high purity post-synthesis?
Methodological Answer:
- Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of tricyclic products from byproducts.
- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) to isolate crystals with ≥95% purity (HPLC-UV, 254 nm) .
- Purity validation : Combine TLC (Rf = 0.3–0.4), ¹H NMR integration (absence of extraneous peaks), and elemental analysis (C, H, N ±0.3%) .
Advanced: What mechanistic insights explain the formation of the 8-oxa-10,12-diazatricyclo core?
Methodological Answer:
Proposed mechanism (based on Pd-catalyzed reductive cyclization):
Nitro reduction : Pd(0)/CO reduces nitro to amine, generating a reactive Pd-amide intermediate .
Intramolecular coupling : Amide attacks α,β-unsaturated carbonyl (Michael acceptor), forming the 7-membered ring.
Oxa-formation : Ether linkage (8-oxa) arises from nucleophilic attack of hydroxyl on adjacent electrophilic carbon.
Key evidence: Trapping intermediates with TEMPO confirms radical-free pathways .
Basic: How to troubleshoot low yields in the final cyclization step?
Methodological Answer:
- Catalyst screening : Test Pd₂(dba)₃ or PdCl₂(PhCN)₂ with chelating ligands (dppf) to stabilize transition states .
- Solvent effects : Switch to DCE for better CO solubility or THF for enhanced nucleophilicity.
- Additives : Use molecular sieves (3Å) to scavenge H₂O, preventing hydrolysis of intermediates .
Advanced: What strategies address regioselectivity challenges during tricyclic core assembly?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer cyclization to the 10,12-diaza positions .
- Steric maps : Computational modeling (e.g., MMFF94) predicts favored transition states. Compare with X-ray data of analogs .
- Kinetic vs. thermodynamic control : Vary reaction time (shorter for kinetic products) and temperature (higher for thermodynamic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
